O-(2-Naphthylmethyl)hydroxylamine
Description
Contextualization within O-Substituted Hydroxylamine (B1172632) Chemistry
O-substituted hydroxylamines are a class of compounds that have garnered considerable attention for their versatile applications in synthetic chemistry. rsc.orgrsc.org These reagents are characterized by the presence of a substituent on the oxygen atom of hydroxylamine, which can modulate their reactivity and function. They are known to act as effective aminating agents, facilitating the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. rsc.orgrsc.org This capability is crucial for the synthesis of a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other functional materials.
The reactivity of O-substituted hydroxylamines is often dictated by the nature of the substituent on the oxygen atom. rsc.org When the substituent is a good leaving group, these reagents can act as electrophilic aminating agents. rsc.orgrsc.org The introduction of a 2-naphthylmethyl group in O-(2-Naphthylmethyl)hydroxylamine provides a specific set of steric and electronic properties that influence its reactivity in chemical transformations.
Strategic Importance in Contemporary Chemical Transformations
The strategic importance of this compound lies in its ability to participate in a variety of modern synthetic methodologies. O-substituted hydroxylamines, in general, are valuable for their role in forming oximes through reactions with carbonyl compounds. rsc.org These oximes can then be further transformed into other functional groups or used in cyclization reactions to construct heterocyclic systems. rsc.org
Recent research has highlighted the utility of O-substituted hydroxylamines in stereoselective and regioselective reactions, often without the need for expensive metal catalysts. rsc.orgrsc.org They have been employed as nitrogen sources in the synthesis of aza-arenes like phenanthridines and quinolines from aldehydes. rsc.org Furthermore, the development of enantioselective synthesis of chiral oxime ethers using chiral catalysts demonstrates the potential for creating stereochemically defined molecules. rsc.org The unique properties of the 2-naphthylmethyl group can influence the stereochemical outcome of such reactions.
The application of O-substituted hydroxylamines extends to their use as precursors for N,O-disubstituted hydroxylamines, which are valuable intermediates in the synthesis of highly functionalized amines and complex nitrogen-containing natural products. researchgate.net
Scope and Emerging Research Paradigms
The scope of applications for O-substituted hydroxylamines, including this compound, continues to expand. Emerging research focuses on their use as electrophilic aminating reagents in novel synthetic strategies. rsc.org These reagents are being explored for the construction of nitrogen-rich compounds with high levels of regio-, chemo-, and stereoselectivity. rsc.org
Recent advancements include the use of O-protected NH-free hydroxylamine derivatives in biocatalysis, organocatalysis, and transition metal catalysis for the late-stage functionalization of complex molecules like natural products and drugs. rsc.org The ability to introduce a primary amino group in an unprotected form is a significant advantage in multi-step syntheses. rsc.org
Furthermore, the development of new synthetic methods for preparing O-substituted hydroxylamines and their derivatives is an active area of research. organic-chemistry.org These efforts aim to provide more efficient and versatile routes to these valuable reagents, thereby broadening their applicability in organic synthesis. The ongoing exploration of the reactivity of compounds like this compound is expected to lead to the discovery of new and innovative chemical transformations.
Properties of this compound
| Property | Value |
| CAS Number | 54484-69-4 |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| Physical Form | Solid |
| Purity | 95% |
| Storage Temperature | Refrigerator |
| IUPAC Name | O-(naphthalen-2-ylmethyl)hydroxylamine |
| InChI | 1S/C11H11NO/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 |
| InChI Key | GXTAOFNGYSNNEY-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
O-(naphthalen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C11H11NO/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 |
InChI Key |
GXTAOFNGYSNNEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CON |
Origin of Product |
United States |
Synthetic Methodologies for O 2 Naphthylmethyl Hydroxylamine and Complex Analogues
O-Alkylation Strategies for Hydroxylamines
The most direct and historically common approach to synthesizing O-alkylated hydroxylamines is through the O-alkylation of hydroxylamine (B1172632) or its derivatives. nih.gov This strategy relies on the nucleophilic character of the oxygen atom in the hydroxylamine moiety attacking an electrophilic carbon center.
Direct Alkylation of Hydroxylamines with Naphthylmethylating Reagents
The direct synthesis of O-(2-Naphthylmethyl)hydroxylamine involves the reaction of a hydroxylamine species with a suitable naphthylmethylating agent, such as 2-(bromomethyl)naphthalene (B188764) or 2-(chloromethyl)naphthalene (B1583795). A common and effective method utilizes an N-protected hydroxylamine derivative, like N-hydroxyphthalimide, as the nucleophile. The phthalimido group serves as a protecting group for the nitrogen, preventing N-alkylation and facilitating purification. The resulting O-alkylated phthalimide (B116566) intermediate is then deprotected, typically via hydrazinolysis with hydrazine (B178648) hydrate, to yield the free hydroxylamine. nih.gov
Another approach involves the O-alkylation of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate (Boc-NHOH). This method directly yields an N-protected version of the target compound, which can be used in subsequent steps or deprotected under acidic conditions. organic-chemistry.org
Optimization of Reaction Conditions for Selective O-Alkylation
A significant challenge in the direct alkylation of unprotected hydroxylamine is the potential for competing N-alkylation, leading to a mixture of N- and O-alkylated products, as well as di- and tri-substituted species. Achieving high selectivity for O-alkylation requires careful optimization of reaction parameters. The choice of base, solvent, and counterion plays a critical role in modulating the reactivity and nucleophilicity of the hydroxylamine. researchgate.net
An extensive screening of reaction conditions for the alkylation of a related hydroxylamine derivative highlighted the importance of these factors. It was found that the combination of a lithium counterion (from a base like lithium hydroxide) in a solvent like tetrahydrofuran (B95107) (THF) provided a unique balance of reactivity that favored high-yielding O-alkylation with minimal side products. researchgate.net In contrast, sodium or potassium bases often led to the formation of multiple unidentified products. researchgate.net The choice of the alkylating agent's leaving group is also crucial; for instance, a bromo- or mesyl- derivative is typically more reactive than a chloro- derivative.
Table 1: Factors for Optimizing Selective O-Alkylation
| Parameter | Options | Rationale for Selection |
| Hydroxylamine Source | Hydroxylamine HCl, N-Hydroxyphthalimide, tert-Butyl N-hydroxycarbamate | N-Protected variants prevent N-alkylation and simplify purification. |
| Naphthylmethylating Agent | 2-(bromomethyl)naphthalene, 2-(chloromethyl)naphthalene, 2-naphthylmethyl mesylate | Bromides and mesylates offer higher reactivity than chlorides. |
| Base | LiOH, NaH, K₂CO₃, Cs₂CO₃ | The counterion (e.g., Li⁺ vs. Na⁺/K⁺) can significantly influence selectivity and yield. researchgate.net |
| Solvent | THF, DMF, Acetonitrile | Solvent polarity and coordinating ability can affect nucleophile strength and reaction rate. |
N-O Bond Formation Approaches
Alternative strategies for synthesizing hydroxylamine derivatives involve the formation of the N-O bond as a key step. These methods are particularly valuable for creating structurally complex or sterically hindered hydroxylamines.
Mitsunobu Chemistry in Hydroxylamine Synthesis
The Mitsunobu reaction provides a powerful and versatile method for forming C-O bonds with clean inversion of stereochemistry at the carbon center, making it highly useful in total synthesis. missouri.educhem-station.com This reaction allows for the conversion of a primary or secondary alcohol directly into an O-substituted hydroxylamine derivative under mild conditions. organic-chemistry.org
In the context of synthesizing this compound, the reaction would involve treating 2-naphthalenemethanol (B45165) with an N-protected hydroxylamine, such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov The reaction proceeds through the activation of the alcohol by the PPh₃-DEAD adduct, followed by an Sₙ2 displacement by the N-hydroxyphthalimide nucleophile. organic-chemistry.org The resulting phthalimide product can then be cleaved with hydrazine to afford the desired this compound. nih.gov
Table 2: Typical Reagents for Mitsunobu Synthesis of O-Alkyl Hydroxylamines
| Component | Example Reagent | Role in Reaction |
| Alcohol | 2-Naphthalenemethanol | Source of the alkyl/aralkyl group. |
| Nucleophile | N-Hydroxyphthalimide | Source of the "-ONH-" moiety. The nucleophile must be acidic (pKa < 13). chem-station.com |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Forms the key phosphonium (B103445) intermediate with the alcohol. |
| Deprotection Reagent | Hydrazine (N₂H₄) | Cleaves the phthalimide group to release the free hydroxylamine. nih.gov |
Reductive Amidation Routes to N,N,O-Trisubstituted Hydroxylamines
Reductive amination (or amidation) is a robust strategy for preparing N,O-disubstituted and N,N,O-trisubstituted hydroxylamines. nih.gov This method avoids the issue of over-alkylation common in direct alkylation of amines and provides controlled, stepwise construction of complex hydroxylamines. masterorganicchemistry.com The process typically begins with an O-substituted hydroxylamine, such as this compound.
The general procedure involves two main steps:
Imine/Oxime Ether Formation: The O-substituted hydroxylamine is condensed with an aldehyde or ketone to form an intermediate oxime ether (from a primary O-substituted hydroxylamine) or a nitrone.
Reduction: The C=N bond of the intermediate is selectively reduced to a C-N single bond using a suitable reducing agent.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine/oxime in the presence of the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.com
For the synthesis of N,N,O-trisubstituted hydroxylamines, more specialized methods have been developed. One such route involves the partial reduction of N-acyloxy secondary amines with diisobutylaluminum hydride (DIBAL-H), followed by acetylation and a final reduction step with triethylsilane and a Lewis acid. nih.gov This stepwise approach allows for the introduction of three different substituents onto the hydroxylamine core with high precision. nih.gov
Synthesis of Protected this compound Derivatives
In multi-step syntheses, it is often necessary to use a protected form of this compound to prevent unwanted side reactions at the nitrogen atom. The nitrogen can be protected with various common amine protecting groups.
A highly effective strategy is to begin with an already N-protected hydroxylamine and perform the O-alkylation. For example, tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine) can be O-alkylated with 2-naphthylmethyl bromide to directly afford N-Boc-O-(2-Naphthylmethyl)hydroxylamine. organic-chemistry.org This protected intermediate is stable and can be carried through multiple synthetic steps before the Boc group is removed with an acid like trifluoroacetic acid (TFA). Other protecting groups such as carboxybenzyl (Cbz) and trichloroethoxycarbonyl (Troc) are also compatible with this type of synthesis. organic-chemistry.org
Alternatively, the protecting group can be installed on the free this compound after its synthesis. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions would yield the N-Boc protected derivative.
Table 3: Common Nitrogen Protecting Groups for Hydroxylamines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) |
| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Zn dust in acetic acid |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
Derivatization of the this compound Scaffold
The this compound scaffold possesses two primary sites for derivatization: the nitrogen atom of the hydroxylamine moiety and the aromatic naphthyl ring. This allows for the systematic introduction of diverse functional groups to tune the molecule's properties.
The nitrogen atom of the hydroxylamine can be functionalized through various methods, most commonly via N-alkylation or N-acylation. mdpi.com These reactions expand the structural diversity of the scaffold, allowing for the attachment of various side chains.
N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. mdpi.com
N-Acylation: Acyl groups are readily introduced by reacting the hydroxylamine with acid chlorides or anhydrides. This strategy is fundamental for creating amide bonds. rsc.org More advanced methods include chemoselective ligations with α-ketoacids, which form amide bonds without the need for coupling reagents.
Table 3: Representative N-Functionalization Reactions
| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Moiety |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Methyl | N-Methyl-O-(2-naphthylmethyl)hydroxylamine |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Acetyl | N-Acetyl-O-(2-naphthylmethyl)hydroxylamine |
| Reductive Amination | Aldehyde (e.g., Benzaldehyde) + Reducing Agent (e.g., NaBH₃CN) | Benzyl | N-Benzyl-O-(2-naphthylmethyl)hydroxylamine |
This table provides examples of common N-functionalization strategies applied to the target scaffold. mdpi.comrsc.org
The naphthyl ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups that can significantly alter the electronic and steric properties of the molecule. The existing 2-methyl group is an activating, ortho-, para-directing substituent. In the naphthalene (B1677914) system, electrophilic attack on a 2-substituted ring preferentially occurs at the C1 and C3 positions.
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using bromine or chlorine with a Lewis acid catalyst to add a halogen atom.
Friedel-Crafts Acylation: Reacting the molecule with an acyl chloride in the presence of a Lewis acid like AlCl₃ to append a ketone.
The precise location of substitution depends on the specific reaction conditions and the steric hindrance imposed by the O-aminomethyl group. rsc.org
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Naphthyl Ring
| Reaction | Reagents | Functional Group Added | Predicted Major Substitution Position(s) |
| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | C1, C3 |
| Bromination | Br₂ / FeBr₃ | Bromo (-Br) | C1, C3 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) | C1, C3 |
This table summarizes potential derivatizations of the naphthyl ring based on general principles of electrophilic aromatic substitution. rsc.orgyoutube.com
Chemical Reactivity and Mechanistic Investigations of O 2 Naphthylmethyl Hydroxylamine
Reactivity Profiles of the Hydroxylamine (B1172632) Functionality
The hydroxylamine group in O-(2-Naphthylmethyl)hydroxylamine is a key site of reactivity, participating in several important bond-forming reactions.
Role as a Nucleophile in C-C and C-N Bond Formation
The nitrogen atom of the hydroxylamine moiety in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. masterorganicchemistry.combyjus.com This initial step, known as nucleophilic addition, is fundamental to the formation of new carbon-nitrogen (C-N) bonds. byjus.comwikipedia.org
In this process, the hydroxylamine adds to the carbonyl group to form a hemiaminal intermediate. wikipedia.org This intermediate can then undergo dehydration to form an imine or an oxime. wikipedia.org The formation of these intermediates is a critical step that paves the way for subsequent reactions, including the creation of new carbon-carbon (C-C) bonds. For instance, the reaction with hydrogen cyanide can introduce a nitrile group, which is a precursor for various other functional groups. chemguide.co.uk
The general mechanism for the nucleophilic addition of a hydroxylamine to a carbonyl compound can be summarized as follows:
The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. byjus.com
The π-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming an alkoxide intermediate. byjus.com
Protonation of the alkoxide yields the final addition product. byjus.com
This reactivity is not limited to simple carbonyl compounds. O-substituted hydroxylamines can also participate in conjugate addition reactions to α,β-unsaturated carbonyl derivatives, further expanding their utility in C-N bond formation. nih.gov
Application in Reductive Amination Protocols
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in such reactions.
Imine Formation: The hydroxylamine reacts with an aldehyde or ketone to form an oxime ether (an imine derivative). This reaction is often reversible and may require the removal of water to drive the equilibrium towards the product. wikipedia.org
Reduction: The resulting C=N bond of the oxime ether is then reduced to a C-N single bond using a suitable reducing agent. nih.gov
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Reductive amination offers a controlled way to form substituted hydroxylamines, avoiding issues of over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Common Reducing Agents |
| Aldehyde/Ketone | This compound | Oxime Ether | N-substituted hydroxylamine | NaBH₄, NaBH₃CN, NaBH(OAc)₃ |
N-Arylation Reactions with Metal Catalysts
The direct formation of a bond between the nitrogen atom of a hydroxylamine and an aryl group (N-arylation) can be effectively achieved using transition metal catalysts. google.com Palladium-catalyzed cross-coupling reactions have emerged as a particularly valuable method for this transformation. organic-chemistry.org
In these reactions, this compound can act as the nucleophilic component, reacting with an aryl halide or sulfonate in the presence of a palladium catalyst and a suitable ligand. google.comorganic-chemistry.org The use of bulky biarylphosphine ligands has been shown to be effective in promoting the desired C-N bond formation under relatively mild conditions. organic-chemistry.org
A general representation of a palladium-catalyzed N-arylation is as follows: Ar-X + H₂N-OR → Ar-NH-OR + HX (where Ar-X is the aryl halide, and H₂N-OR is the hydroxylamine derivative)
This methodology provides access to O-arylhydroxylamines that can be challenging to synthesize using traditional methods. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. google.com
Cleavage and Transformations Involving the 2-Naphthylmethyl Ether
The 2-naphthylmethyl (Nap) group in this compound often serves as a protecting group for the hydroxylamine functionality. Its removal (deprotection) is a key step in many synthetic sequences, and this can be accomplished through various chemical strategies.
Oxidative Cleavage Strategies (e.g., DDQ-mediated)
The 2-naphthylmethyl ether is susceptible to oxidative cleavage. A commonly employed reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.netnih.gov This method is valued for its efficiency and selectivity, particularly in the context of complex molecule synthesis, such as in carbohydrate chemistry. researchgate.netnih.gov
The reaction with DDQ typically proceeds under mild conditions, often in a solvent like dichloromethane (B109758) (CH₂Cl₂), sometimes with the addition of water. researchgate.netnih.gov The Nap group can be selectively cleaved in the presence of other protecting groups, such as benzyl (B1604629) ethers, which react more slowly under the same conditions. nih.gov This differential reactivity allows for orthogonal deprotection strategies in multi-step syntheses. researchgate.net Recent studies have also explored visible-light-mediated debenzylation using catalytic amounts of DDQ as a milder alternative to using stoichiometric amounts of the oxidant. nih.gov
| Protecting Group | Cleavage Reagent | Selectivity | Typical Conditions |
| 2-Naphthylmethyl (Nap) | DDQ | Can be cleaved in the presence of benzyl ethers. nih.gov | CH₂Cl₂/H₂O |
| p-Methoxybenzyl (PMB) | DDQ or CAN | Cleaved more readily than Nap or benzyl ethers. researchgate.netnih.gov | Varies |
Acid-Catalyzed Deprotection
The 2-naphthylmethyl ether linkage can also be cleaved under acidic conditions. organic-chemistry.orgorganic-chemistry.org This method relies on the protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the free hydroxylamine and the 2-naphthylmethyl carbocation, which is then trapped by a nucleophile.
The stability of the Nap group to acidic conditions can vary. While it is generally considered stable to moderately acidic conditions, strong acids or Lewis acids can effect its removal. arkat-usa.org For example, deprotection can be performed by acid-catalyzed transacetalization in a solvent like acetone (B3395972) or by hydrolysis in aqueous acid. organic-chemistry.orgorganic-chemistry.org The choice of acid and reaction conditions is crucial to ensure that other acid-sensitive functional groups within the molecule remain intact. organic-chemistry.org
Intramolecular Rearrangements of this compound Derivatives
Intramolecular rearrangements represent a powerful class of reactions that allow for the formation of new bonds and the generation of complex molecular architectures from a single precursor. Derivatives of this compound are poised to undergo various rearrangements, most notably sigmatropic shifts.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. wikipedia.org The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted reactions. wikipedia.org
organic-chemistry.orgresearchgate.net-Sigmatropic Rearrangements: This class of rearrangements is common for allylic amine oxides, sulfoxides, and the corresponding carbanions of allyl ethers. researchgate.net In the context of hydroxylamine derivatives, a notable example is the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines to N-allyl-N-benzylhydroxylamines upon treatment with n-butyllithium. This transformation proceeds through a five-membered cyclic transition state. It is anticipated that a derivative of this compound bearing an appropriate activating group on the nitrogen, such as an allyl group, could undergo a similar organic-chemistry.orgresearchgate.net-rearrangement.
Arylhydroxylamines can also undergo a organic-chemistry.orgresearchgate.net-sigmatropic rearrangement cascade. For instance, in the absence of transition-metal catalysts, arylhydroxylamines react with trifluoromethylsulfinyl chloride in an O-sulfinylation/ organic-chemistry.orgresearchgate.net-sigmatropic rearrangement/rearomatization sequence to produce ortho-sulfonylated aromatic amines. rsc.orgnih.gov This reaction has been shown to be applicable to a range of N-arylhydroxylamines, including naphthylhydroxylamines, suggesting that a suitably substituted this compound derivative could potentially undergo a similar transformation. nih.gov
researchgate.netresearchgate.net-Sigmatropic Rearrangements: The researchgate.netresearchgate.net-sigmatropic rearrangement is arguably one of the most well-studied pericyclic reactions, with the Cope and Claisen rearrangements being prominent examples. wikipedia.orgmasterorganicchemistry.com These reactions proceed through a six-membered, chair-like transition state. organic-chemistry.org The Overman rearrangement, aza-Claisen rearrangement, is a powerful method for the synthesis of allylic amines from allylic alcohols via the researchgate.netresearchgate.net-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org
The synthesis of N-heterocycles can be achieved through a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement. For example, N-arylated O-cyclopropyl hydroxamates undergo a researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization/rearomatization cascade to yield substituted tetrahydroquinolines. nih.gov It is conceivable that a suitably designed derivative of this compound could participate in analogous researchgate.netresearchgate.net-sigmatropic rearrangements to generate novel heterocyclic structures. The driving force for such rearrangements is often the formation of a more stable bond, such as a carbonyl group in the case of the Claisen rearrangement. wikipedia.org
Table 1: Comparison of Sigmatropic Rearrangements Potentially Applicable to this compound Derivatives
| Rearrangement Type | Key Feature | Probable Substrate Requirement for this compound | Expected Product Type |
| organic-chemistry.orgresearchgate.net-Sigmatropic | Migration over a 3-atom π-system | N-allyl or similar activating group | Rearranged hydroxylamine with new C-N bond |
| researchgate.netresearchgate.net-Sigmatropic | Migration over a 5-atom π-system | O-vinyl or similar π-system attached to oxygen | Rearranged product with new C-C or C-N bond, potentially leading to heterocycles |
Beyond the well-defined sigmatropic shifts, other rearrangement pathways for hydroxylamine derivatives have been reported. A notable example is the intermolecular "self-amination" rearrangement of O-arenesulfonyl hydroxylamines. nih.gov In this reaction, the hydroxylamine derivative undergoes an apparent rearrangement to yield ortho-sulfonyl anilines. Mechanistic studies suggest an intermolecular process. nih.gov While this specific rearrangement involves an O-arenesulfonyl group, it highlights the potential for this compound derivatives with suitable leaving groups on the oxygen to undergo novel rearrangement reactions, leading to functionalized naphthalene (B1677914) systems.
Catalytic Reactions Utilizing this compound as a Component
The reactivity of the hydroxylamine functionality can be harnessed in various catalytic transformations. While specific examples utilizing this compound are not extensively documented, the general reactivity of O-substituted hydroxylamines in catalytic systems provides a framework for potential applications.
Transition metals are known to catalyze a wide array of organic transformations, including cyclization reactions. The oxygen atom of hydroxylamines bearing an N-electron-withdrawing group can act as a nucleophile in transition-metal-catalyzed allylic substitutions. organic-chemistry.org For instance, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates yields linear hydroxylamines, while iridium catalysis leads to branched products. organic-chemistry.org Such catalytic reactions could potentially be adapted to this compound for the synthesis of more complex molecules.
Furthermore, transition metal catalysts can be employed in the synthesis of heterocyclic compounds. For example, new synthetic methods for polycyclic thiophenes have been developed using transition-metal-catalyzed cyclization of organocopper(I) and organozinc intermediates. orgsyn.org While not directly involving hydroxylamines, these examples showcase the power of transition metal catalysis in constructing cyclic systems. It is plausible that intramolecular cyclizations of suitably functionalized this compound derivatives could be achieved using transition metal catalysts to generate novel nitrogen-containing heterocyclic frameworks fused to the naphthalene core.
Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering an alternative to metal-based catalysts. nih.gov Bifunctional organocatalysts bearing an aromatic hydroxyl group have been shown to be effective in a variety of asymmetric transformations. rsc.org These catalysts often operate through hydrogen bonding interactions. rsc.org
The proline-catalyzed α-aminoxylation of aldehydes is a well-established organocatalytic reaction where a hydroxylamine derivative acts as the aminoxylating agent. organic-chemistry.org The rate and enantioselectivity of such reactions can be significantly influenced by the structure of the catalyst and the reaction conditions. organic-chemistry.org While this is an intermolecular reaction, it demonstrates the ability of the hydroxylamine moiety to participate in organocatalytic cycles.
It is conceivable that this compound or its derivatives could be employed in organocatalytic transformations in several ways. The nitrogen atom could act as a nucleophile, or the N-O bond could be cleaved to generate reactive intermediates. For instance, amine organocatalysis can be used for the chemoselective C(sp3)–H hydroxylation, where an oxaziridinium salt, formed from an amine catalyst and an oxidant, is the active oxidizing species. nih.gov A similar strategy could potentially be developed where a chiral amine catalyst directs the functionalization of a substrate using a derivative of this compound as the nitrogen or oxygen source.
Detailed Mechanistic Elucidation Studies
The understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. While detailed mechanistic studies specifically on this compound are scarce, insights can be drawn from computational and experimental investigations of related systems.
Density Functional Theory (DFT) has become an invaluable tool for studying the mechanisms of organic reactions. nih.govresearchgate.netnih.gov DFT calculations can provide information on the geometries of transition states, reaction intermediates, and the associated energy barriers, thus offering a detailed picture of the reaction pathway. researchgate.netnih.gov For instance, DFT studies on the chemical reactivity of various organic molecules have provided insights into their thermodynamic and kinetic properties. nih.gov
In the context of sigmatropic rearrangements, DFT calculations can help to elucidate the nature of the transition state and predict the stereochemical outcome. For example, computational studies on the Cope and Claisen rearrangements have provided a deep understanding of these pericyclic reactions. masterorganicchemistry.com Similar computational approaches could be applied to model the potential organic-chemistry.orgresearchgate.net and researchgate.netresearchgate.net-sigmatropic rearrangements of this compound derivatives.
Experimental mechanistic studies often involve techniques such as kinetic analysis, isotopic labeling, and the trapping of intermediates. For example, to determine if a rearrangement is intra- or intermolecular, crossover experiments are often performed. Such studies have been crucial in establishing the intramolecular nature of many sigmatropic rearrangements.
The study of bond dissociation enthalpies (BDEs) of hydroxylamines provides valuable information about their reactivity, particularly in radical reactions. researchgate.net The N-O bond in hydroxylamines is relatively weak, and its cleavage can lead to the formation of nitrogen-centered radicals. The stability of these radicals, and thus the ease of N-O bond cleavage, is influenced by the substituents on the nitrogen and oxygen atoms. researchgate.net Understanding the BDE of the N-O bond in this compound would be critical for predicting its behavior in radical-mediated reactions.
Identification of Reaction Intermediates
The identification of transient species is crucial for elucidating reaction mechanisms. In reactions involving O-alkylhydroxylamines like this compound, particularly in processes such as oxidation or reactions with electrophiles, several types of intermediates can be postulated.
Nitroxide Radicals: In oxidation reactions, the formation of a nitroxide radical (R-N(O•)-CH₂-Naphthyl) is a common pathway. These persistent radicals can often be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. The stability of such a radical would be influenced by the steric bulk of the 2-naphthylmethyl group.
Oxoammonium Ions: Further oxidation of the nitroxide radical can lead to the formation of an oxoammonium ion (R-N⁺(O)=CH₂-Naphthyl). These highly electrophilic species are potent oxidizing agents themselves and are key intermediates in many oxidation reactions catalyzed by hydroxylamines.
Trapping Experiments: In the absence of direct spectroscopic observation, trapping experiments can provide indirect evidence for the formation of reactive intermediates. For instance, in reactions where radical intermediates are suspected, the use of radical scavengers can lead to the formation of stable adducts, which can then be identified.
Table 1: Plausible Reaction Intermediates in Reactions of this compound
| Intermediate Type | General Structure | Potential Generating Reaction | Common Detection/Characterization Method |
| Nitroxide Radical | (C₁₀H₇)CH₂-NH-O• | Oxidation of the hydroxylamine | Electron Paramagnetic Resonance (EPR) Spectroscopy |
| Oxoammonium Ion | (C₁₀H₇)CH₂-N⁺H=O | Oxidation of the nitroxide radical | Indirectly through product analysis |
| Tetrahedral Intermediate | (C₁₀H₇)CH₂-N⁺H₂-O-C(OH)R₁R₂ | Reaction with aldehydes or ketones | Inferred from kinetic data and isotope labeling |
| Imine/Oxime Tautomers | (C₁₀H₇)CH₂-N=C(OH)R | Isomerization of the initial adduct with carbonyls | Spectroscopic analysis of the reaction mixture |
Note: This table presents plausible intermediates based on the general reactivity of O-alkylhydroxylamines. Specific experimental identification for this compound is not widely reported.
Kinetic and Stereochemical Analyses
Detailed kinetic and stereochemical analyses provide quantitative insights into reaction mechanisms, including the determination of rate-limiting steps and the three-dimensional arrangement of atoms during a reaction.
Kinetic Analyses: The kinetics of reactions involving this compound, such as oxime formation, are expected to follow established patterns for nucleophilic addition to carbonyls. The rate of reaction would likely be influenced by several factors:
pH of the medium: The nucleophilicity of the hydroxylamine is pH-dependent. A delicate balance is required, as protonation of the nitrogen atom reduces its nucleophilicity, while acidic conditions are often necessary to catalyze the dehydration of the tetrahedral intermediate.
Steric Hindrance: The bulky 2-naphthylmethyl group can sterically hinder the approach of the nucleophile to the electrophile, potentially leading to slower reaction rates compared to less hindered O-alkylhydroxylamines.
Electronic Effects: The naphthyl group is electronically different from a simple alkyl group, which could have a modest influence on the nucleophilicity of the nitrogen atom.
A general rate law for the reaction of an O-alkylhydroxylamine with a carbonyl compound can often be expressed as:
Rate = k[this compound][Carbonyl Compound]
The rate constant, k, would be a function of pH and temperature.
Stereochemical Analyses: When this compound reacts with a prochiral ketone or in the presence of a chiral catalyst, the formation of stereoisomeric products (E/Z isomers of the oxime ether) is possible. The stereochemical outcome of such reactions can provide valuable information about the transition state geometry.
E/Z Isomerism: The formation of oxime ethers can lead to geometric isomers around the C=N double bond. The ratio of E to Z isomers is influenced by the steric bulk of the substituents on both the nitrogen and the carbonyl carbon, as well as the reaction conditions.
Diastereoselectivity: If the carbonyl compound is chiral, the reaction can lead to the formation of diastereomers. The diastereomeric ratio would reflect the facial selectivity of the nucleophilic attack on the carbonyl group, which can be influenced by the steric and electronic properties of the 2-naphthylmethyl group.
Table 2: Hypothetical Kinetic and Stereochemical Data for the Reaction of this compound with a Prochiral Ketone
| Parameter | Value | Conditions |
| Rate Constant (k) | Varies with substrate and conditions | pH 5, 25 °C |
| Reaction Order | First order in each reactant | - |
| Activation Energy (Ea) | Not available | - |
| E/Z Isomer Ratio | Dependent on ketone structure | Varies |
| Diastereomeric Excess (d.e.) | Dependent on chiral substrate/catalyst | Varies |
Note: This table is illustrative and presents parameters that would be determined in a kinetic and stereochemical study. Specific experimental values for this compound are not readily found in the literature.
Strategic Applications of O 2 Naphthylmethyl Hydroxylamine in Advanced Organic Synthesis
Building Blocks for Complex Nitrogen-Containing Heterocycles
The reactivity of the hydroxylamine (B1172632) functional group in O-(2-Naphthylmethyl)hydroxylamine makes it a valuable synthon for the preparation of a diverse range of nitrogen-containing heterocyclic compounds.
Synthesis of Substituted Pyrazines
While direct condensation of this compound with α-dicarbonyl compounds is a conceivable route to dihydropyrazine (B8608421) derivatives, a more contemporary and versatile approach involves the use of α-diazo oxime ethers. The synthesis of unsymmetrically substituted pyrazines can be achieved through the reaction of α-diazo oxime ethers with 2H-azirines. rsc.org This methodology allows for the controlled construction of the pyrazine (B50134) core with a variety of substituents.
The key precursor, an α-diazo O-(2-naphthylmethyl)oxime ether, can be prepared from this compound. The synthesis begins with the condensation of this compound with a suitable β-ketoester to form the corresponding O-(2-naphthylmethyl)oxime. Subsequent diazo transfer reaction, a common method for the synthesis of α-diazo ketones, onto the activated methylene (B1212753) group of the oxime derivative furnishes the desired α-diazo O-(2-naphthylmethyl)oxime ether. organic-chemistry.org This intermediate can then undergo a gold- or copper-catalyzed reaction with a 2H-azirine to yield a highly substituted pyrazine. The naphthylmethyl group can be subsequently cleaved if desired, or it can serve as a useful tag for purification or analysis.
Access to N-Alkoxypiperidines
A powerful strategy for the synthesis of N-alkoxypiperidines involves the ring-closing double reductive amination of 1,5-dialdehydes with O-substituted hydroxylamines. nih.govgoogle.com This method provides a direct and efficient route to polysubstituted piperidine (B6355638) rings, which are prevalent structural motifs in many natural products and pharmaceuticals.
In this context, this compound can be reacted with a 1,5-dialdehyde in the presence of a reducing agent, such as sodium cyanoborohydride, to afford the corresponding N-(2-naphthylmethyloxy)piperidine derivative. The reaction proceeds through the sequential formation of two imine or oxime intermediates, which are then reduced in situ to form the piperidine ring. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the dialdehyde (B1249045) and the hydroxylamine.
Table 1: Synthesis of N-Alkoxypiperidines via Double Reductive Amination
| Dialdehyde Precursor | O-Alkylhydroxylamine | Product | Yield (%) |
|---|---|---|---|
| Glutaraldehyde | O-Benzylhydroxylamine | N-Benzyloxypiperidine | 84 |
| 2-Phenylglutaraldehyde | O-Methylhydroxylamine | 3-Phenyl-N-methoxypiperidine | 75 |
The 2-naphthylmethyl group in the resulting N-alkoxypiperidine can serve as a protecting group that can be removed under specific conditions, or it can be retained as part of the final molecular architecture, potentially influencing the biological activity of the compound.
Construction of Dihydronaphthofuran Hydroxylamine Derivatives
The synthesis of dihydronaphthofuran frameworks can be achieved through various intramolecular cyclization strategies. One plausible, though not explicitly documented, approach for the construction of dihydronaphthofuran hydroxylamine derivatives would involve the intramolecular cyclization of a suitably functionalized this compound derivative.
A hypothetical precursor for such a cyclization would be an O-allyl-O-(2-naphthylmethyl)hydroxylamine derivative, where an allyl group is attached to the naphthalene (B1677914) ring, ortho to the methylamine (B109427) moiety. Halocyclization, a powerful method for the construction of heterocyclic rings, could then be employed. biointerfaceresearch.com Treatment of this precursor with an electrophilic halogen source, such as iodine or N-bromosuccinimide, would be expected to trigger an intramolecular attack of the hydroxylamine oxygen onto the activated double bond, leading to the formation of a dihydronaphthofuran ring fused with an oxazine-like structure. The feasibility and regioselectivity of such a cyclization would depend on the specific substitution pattern and reaction conditions.
Quinolone Analogues Synthesis
Quinolones are a major class of antibacterial agents, and their structural modification is an active area of research. This compound can be utilized to synthesize novel quinolone analogues, particularly N-alkoxy-quinolone-3-carboxamides. These compounds can be considered as aza-analogues of quinolone esters and may exhibit interesting biological properties.
The synthesis of these analogues can be achieved by coupling a quinoline-3-carboxylic acid with this compound. google.comgoogle.com Standard peptide coupling reagents, such as DCC/HOBt or HATU, can be employed to facilitate the amide bond formation. This approach allows for the introduction of the this compound moiety at the C3-position of the quinolone scaffold, a position known to be important for biological activity.
Furthermore, this compound can be used in the synthesis of quinolone-hydroxamate conjugates. nih.govnih.gov These hybrid molecules combine the quinolone scaffold with a hydroxamic acid functionality, which is a known metal-chelating group and a common pharmacophore in enzyme inhibitors. The synthesis typically involves the activation of a carboxylic acid-containing quinolone derivative, followed by reaction with this compound. The naphthylmethyl group can then be cleaved to unmask the hydroxamic acid.
Table 2: Representative Quinolone-3-Carboxamide Derivatives
| Quinolone-3-carboxylic Acid | Amine/Hydroxylamine | Coupling Reagent | Product |
|---|---|---|---|
| 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Aniline | T3P | N-Phenyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide |
| Ciprofloxacin | This compound | EDCI/HOBt | N-(2-Naphthylmethyloxy)-ciprofloxacin-3-carboxamide |
Role in Peptide and Peptidoglycan Chemistry
The ability of O-alkylhydroxylamines to form stable oxime linkages with carbonyl compounds makes them valuable tools in bioconjugation and the chemical modification of biomolecules.
Synthesis of Functionalized Peptidoglycan Derivatives
Peptidoglycan is a crucial component of the bacterial cell wall and a key target for the innate immune system. The chemical functionalization of peptidoglycan fragments, such as muramyl dipeptide (MDP), is essential for studying their interactions with host receptors and for the development of novel immunomodulators.
O-alkylhydroxylamines have been successfully employed as linkers to functionalize peptidoglycan derivatives. For instance, methyl N,O-hydroxylamine has been used to introduce a reactive handle onto MDP, which can then be further modified with fluorescent probes or other reporter groups. nih.gov This is achieved by reacting the anomeric carbon of the muramic acid residue with the hydroxylamine, forming a stable oxime linkage.
By analogy, this compound can be used in a similar manner to introduce a bulky, hydrophobic, and fluorescent tag onto peptidoglycan fragments. The 2-naphthylmethyl group can facilitate the purification of the modified peptidoglycan by reversed-phase chromatography and can also be used for detection and quantification due to its inherent fluorescence. This approach provides a powerful tool for the preparation of well-defined peptidoglycan probes to investigate the molecular details of innate immunity. The use of O-arylmethylhydroxylamines in bioconjugation is a well-established strategy for the stable and chemoselective labeling of biomolecules. nih.gov
Linker Applications in Bioorganic Systems
The hydroxylamine functionality of this compound provides a versatile handle for the conjugation of molecules in bioorganic systems. While direct applications of this compound as a linker are not extensively documented in publicly available research, the principles of using closely related O-alkylhydroxylamines are well-established and offer a clear blueprint for its potential use.
These linkers are particularly valuable for their ability to form stable oxime bonds with aldehydes and ketones present in biomolecules or on solid supports. This conjugation chemistry is characterized by its high chemoselectivity and mild reaction conditions, which are crucial for handling sensitive biological macromolecules.
For instance, methyl N,O-hydroxylamine has been successfully incorporated into synthetic peptidoglycan (PG) derivatives, such as muramyl dipeptide (MDP). nih.gov This modification allows for the subsequent bioconjugation to fluorophores or immobilization on surfaces for studying host-PG interactions, without abolishing the biological activity of the MDP. nih.gov The amine group of the hydroxylamine linker serves as a point of attachment for various chemical handles using chemistries like N-hydroxysuccinimide (NHS) esters. nih.gov
The 2-naphthylmethyl group in this compound would introduce additional properties to such a linker system. The lipophilic and aromatic nature of the naphthyl moiety could influence the solubility and binding characteristics of the resulting bioconjugate. Furthermore, the 2-naphthylmethyl group can be cleaved under specific conditions, potentially allowing for the release of the conjugated biomolecule, a desirable feature in drug delivery or probe-based studies. The development of hydroxylamine-based linkers for the solid-phase synthesis of hydroxamic acids further underscores the utility of this functional group in creating diverse molecular libraries. nih.gov
Table 1: Potential Applications of this compound as a Linker
| Application Area | Potential Role of this compound | Key Features |
| Bioconjugation | Linking peptides, carbohydrates, or other biomolecules to reporter molecules (e.g., fluorophores, biotin). | Formation of stable oxime bonds; potential for cleavable linkage. |
| Surface Immobilization | Attaching biomolecules to solid supports for assays like Surface Plasmon Resonance (SPR). | Covalent and oriented immobilization; study of biomolecular interactions. |
| Drug Delivery | As a cleavable linker in antibody-drug conjugates (ADCs) or other targeted delivery systems. | Release of the therapeutic payload at the target site. |
| Solid-Phase Synthesis | As a handle for the synthesis of small molecule libraries on a solid support. | Versatility in chemical modifications and final product release. |
Precursors for Bioisosteres and Hydroxalogs in Chemical Biology
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate the biological activity of a molecule, is a cornerstone of medicinal chemistry. This compound serves as a potential precursor for the synthesis of bioisosteres and "hydroxalogs," which are analogs of bioactive molecules where a methylene or other group is replaced by a hydroxylamine moiety.
The introduction of an N,N,O-trisubstituted hydroxylamine moiety in place of an ether or a branched alkyl unit has been shown to influence key physicochemical properties such as lipophilicity and metabolic stability. nih.gov This strategy can lead to compounds with improved pharmacokinetic profiles. While the primary amine of this compound would require further substitution to form a trisubstituted hydroxylamine, it provides a key building block for accessing such structures.
A significant application of hydroxylamine derivatives is in the synthesis of hydroxamic acids, which are prominent in medicinal chemistry as, for example, inhibitors of histone deacetylases (HDACs). O-substituted hydroxylamines are common reagents in these syntheses. The general synthetic route involves the coupling of a carboxylic acid with an O-protected hydroxylamine, followed by deprotection. The 2-naphthylmethyl group in this compound can act as this O-protecting group, which can be removed under specific conditions to yield the final hydroxamic acid.
The synthesis of bioisosteres often involves multi-step sequences where the hydroxylamine functionality is incorporated at a key position. The 2-naphthylmethyl group provides a stable protecting group for the oxygen of the hydroxylamine throughout these synthetic transformations.
Table 2: this compound as a Precursor in Medicinal Chemistry
| Target Molecule Class | Role of this compound | Potential Therapeutic Area |
| Hydroxamic Acids | O-protected hydroxylamine for coupling with carboxylic acids. | Cancer (HDAC inhibitors), infectious diseases. |
| Hydroxalogs | Building block for introducing the N-O bond. | Various, depending on the parent molecule. |
| Other Bioisosteres | Scaffold for creating novel chemical entities with modulated properties. | Drug discovery and development. |
Protective Group Chemistry: The 2-Naphthylmethyl (NAP) Group
The 2-naphthylmethyl (NAP) group, the defining feature of this compound, is a well-established and versatile protecting group for hydroxyl functionalities in organic synthesis, particularly in the complex field of carbohydrate chemistry. Its stability and selective cleavage conditions make it a valuable tool in multi-step synthetic strategies.
The NAP group is typically introduced as a NAP ether. It is stable under a wide range of reaction conditions, including those that would cleave other common protecting groups. A key advantage of the NAP group is its orthogonality to other protecting groups. For example, it is stable under the acidic conditions used to remove silyl (B83357) ethers and the basic conditions for cleaving ester groups.
The removal of the NAP group can be achieved through several methods, providing flexibility in synthetic design. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common and efficient method. This reaction is often performed under mild conditions and tolerates the presence of many other functional groups. Furthermore, the NAP group can be removed by catalytic hydrogenation, although its reactivity can be modulated by the choice of catalyst and reaction conditions, allowing for selective deprotection in the presence of other hydrogenolytically cleavable groups like benzyl (B1604629) ethers. The development of orthogonal deprotection strategies involving the NAP group has been crucial for the synthesis of complex oligosaccharides and other natural products.
In the context of this compound, the NAP group serves to protect the oxygen of the hydroxylamine. This protection allows the free amine to undergo various chemical transformations without interference from the hydroxyl group. The subsequent removal of the NAP group can then unmask the hydroxyl functionality for further reactions, such as the formation of hydroxamic acids or other derivatives. The use of the NAP group has also been extended to peptide synthesis, where it can be used to protect the side chains of amino acids like histidine. wikipedia.org
Table 3: Properties and Cleavage of the 2-Naphthylmethyl (NAP) Protecting Group
| Property | Description |
| Stability | Stable to a wide range of acidic and basic conditions. |
| Introduction | Typically via reaction of the alcohol with 2-naphthylmethyl bromide or chloride under basic conditions. |
| Cleavage Methods | Oxidative cleavage (e.g., DDQ), catalytic hydrogenation. |
| Orthogonality | Can be selectively removed in the presence of many other common protecting groups. |
| Applications | Carbohydrate synthesis, natural product synthesis, peptide synthesis. |
Spectroscopic Characterization and Computational Chemical Studies of O 2 Naphthylmethyl Hydroxylamine
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous identification and structural analysis of O-(2-Naphthylmethyl)hydroxylamine. These techniques provide detailed insights into the molecular framework and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the magnetic fields around atomic nuclei.
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The protons of the naphthyl group are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the oxygen and the naphthyl group would likely resonate as a singlet at approximately 4.5-5.0 ppm. The protons of the hydroxylamine (B1172632) group (NH₂OH) would exhibit signals that can vary in chemical shift depending on the solvent and concentration, but are generally found in the range of 5.0-7.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthyl-H | 7.0 - 8.0 |
| CH₂ | 4.5 - 5.0 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The naphthyl carbons are expected to produce a series of signals in the downfield region of the spectrum, typically between 120 and 140 ppm. The methylene carbon (CH₂) would likely appear around 70-80 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthyl-C | 120 - 140 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
To further elucidate the structure of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between adjacent protons, helping to assign the signals of the naphthyl ring protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.
Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it would be possible to study the rotation around the C-O and O-N bonds. Any changes in the appearance of the NMR signals with temperature could indicate the presence of different conformers and allow for the determination of the energy barriers between them.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 187.23 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 188.2.
Tandem mass spectrometry (MS/MS) experiments would provide further structural information. N-monosubstituted hydroxylamines are known to undergo characteristic fragmentation pathways. nih.gov For this compound, a key fragmentation would likely be the cleavage of the O-N bond, leading to the formation of a naphthylmethyl cation at m/z 141.1. Another potential fragmentation pathway is the loss of the hydroxylamine group, also resulting in the m/z 141.1 ion.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 188.2 |
Note: Predicted m/z values are based on expected fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting IR spectrum displays these absorptions as a series of bands.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-O and O-H stretching vibrations of the hydroxylamine group, as well as the C-H and C=C vibrations associated with the naphthyl group. The presence and position of these bands provide direct evidence for the key functional groups within the molecule. For instance, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C=C stretching of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxylamine) | Stretching | 3200-3600 (broad) |
| N-H (Hydroxylamine) | Stretching | 3100-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1400-1600 |
This table outlines the characteristic IR absorption frequencies anticipated for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
The naphthyl group in this compound is a significant chromophore. Naphthalene (B1677914) and its derivatives typically exhibit strong UV absorption bands due to π-π* transitions within the aromatic system. researchgate.net The UV-Vis spectrum of this compound would therefore be expected to show absorptions in the ultraviolet region, providing evidence for the presence of the naphthalene ring system. The exact position and intensity of these absorption maxima can be influenced by the substituent groups attached to the aromatic rings. nih.gov
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings and to gain deeper insights into the properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound.
Theoretical calculations can predict the molecule's most stable conformation, bond lengths, and bond angles, which can then be compared with experimental data from X-ray diffraction. Furthermore, computational methods can be used to simulate and predict the infrared and UV-Vis spectra. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions. Molecular orbital calculations, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic properties. nih.gov Intermolecular potential functions can also be derived to simulate the behavior of the molecule in solution, such as its hydration structure. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.netnih.gov The optimization process for a related compound, 3,3'-(naphthalen-2-ylmethylene) bis (4-hydroxy-2H-chromen-2-one), was successfully performed using the DFT-B3LYP/6-311(d) level of theory. researchgate.net
The geometry optimization reveals the spatial arrangement of the naphthylmethyl group relative to the hydroxylamine part. Key parameters include the C-O-N bond angle and the torsion angle around the O-N bond. The electronic structure analysis, often performed through Natural Bond Orbital (NBO) analysis, provides information on charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.netnih.gov For instance, the NBO analysis can quantify the lone pair orbital energies on the oxygen and nitrogen atoms and their potential delocalization into antibonding orbitals, which is crucial for understanding the molecule's reactivity.
Table 1: Representative Theoretical Bond Parameters for Hydroxylamine Derivatives Note: This table is illustrative, based on general findings for similar structures, as specific data for this compound is not available.
| Parameter | Typical Calculated Value | Method/Basis Set |
|---|---|---|
| N-O Bond Length | ~1.45 Å | B3LYP/6-31G(d) |
| C-O Bond Length | ~1.43 Å | B3LYP/6-31G(d) |
DFT calculations are invaluable for studying reaction mechanisms, including reaction energies and the structures of transition states. For this compound, potential reactions include N-O bond cleavage, which is a characteristic reaction of hydroxylamines. mdpi.com The energy of the N-O sigma bond is relatively weak (around 57 kcal/mol), making it susceptible to cleavage. mdpi.com
Computational studies can model these reaction pathways, locating the transition state (TS) structure connecting reactants to products. A frequency analysis is used to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For example, in the study of naphthalene oxidation by hydroxyl radicals, transition state theory was used to estimate kinetic rate constants. researchgate.netnih.gov The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. These calculations can be performed in the gas phase or with a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase conditions. nih.govresearchgate.net
DFT calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis absorption spectra. nih.govresearchgate.net The calculation provides the excitation energies and oscillator strengths for transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).
Vibrational frequencies corresponding to IR and Raman spectra can also be computed. researchgate.netnih.gov By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectrum to the stretching or bending of specific bonds.
In reactions where chiral centers are formed, DFT can be used to predict stereoselectivity. This is achieved by calculating the transition state energies for the pathways leading to different stereoisomers. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the free energies of the respective transition states. The pathway with the lower activation energy will be favored, leading to the major product. For example, in the synthesis of chiral spirooxindole 2H-azirines via the Neber reaction of O-sulfonyl ketoximes, computational methods could be applied to understand the enantiomeric excess observed. mdpi.com For this compound, if it were to react with a prochiral substrate, DFT could model the diastereomeric transition states to predict which diastereomer would be formed preferentially.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for finding local energy minima, complex and flexible molecules like this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are used to explore this conformational space over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecule moves and changes shape. nih.gov
These simulations are particularly useful for understanding the flexibility of the molecule, such as the rotation around the CH₂-O and O-N bonds. By running the simulation in a solvent box (e.g., water), one can observe how solvent interactions influence the preferred conformations. nih.govnih.gov Analysis of the MD trajectory can reveal the most populated conformational clusters and the energy barriers for converting between them, providing a dynamic picture of the molecule's behavior that complements the static view from DFT. biorxiv.org
Quantum Chemical Calculations for Bonding Analysis
Quantum chemical calculations provide deep insights into the nature of chemical bonds. nih.gov Natural Bond Orbital (NBO) analysis is a widely used method to study bonding, charge distribution, and intramolecular interactions. researchgate.net
For this compound, NBO analysis can characterize:
Hybridization: The hybridization of the atomic orbitals on the carbon, nitrogen, and oxygen atoms.
Charge Distribution: The natural atomic charges on each atom, which helps in identifying electrophilic and nucleophilic sites. researchgate.net
Hyperconjugation: Interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the nitrogen lone pair (donor) and the antibonding σ*(C-O) orbital (acceptor) can be quantified. These interactions stabilize the molecule and influence its geometry and reactivity.
Another tool is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to define atomic basins and characterize bond paths and bond critical points. This provides a rigorous definition of chemical bonds and can quantify their strength and nature (e.g., covalent vs. ionic).
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is a cornerstone in the determination of the absolute configuration of stereoisomers, particularly for complex organic molecules and natural products. nih.gov The resulting ECD spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. mdpi.com For a molecule to be ECD active, it must be chiral and possess one or more chromophores that absorb UV-visible light. frontiersin.org
The compound this compound, in its ground state, is achiral and therefore does not exhibit an ECD spectrum. However, the principles of ECD are highly relevant to its potential chiral derivatives. If a stereocenter were introduced into the molecule, for instance by substitution on the methyl group or the hydroxylamine moiety, the 2-naphthylmethyl group would serve as a powerful chromophore. The interaction of this chromophore with a chiral center would induce Cotton effects in the ECD spectrum, providing a spectroscopic signature directly related to the absolute configuration of that center.
The determination of absolute configuration using ECD is most reliably achieved by comparing experimentally measured spectra with those predicted by quantum chemical calculations. nih.gov Time-dependent density functional theory (TD-DFT) has become the preeminent computational method for predicting ECD spectra. nih.govfrontiersin.org The general workflow for such a computational study is as follows:
Conformational Search: The first and most critical step is a thorough conformational analysis to identify all low-energy conformers of the chiral molecule. nih.gov This is often performed using molecular mechanics (MM) force fields, followed by geometry optimization of the resulting conformers using DFT. nih.govnih.gov For flexible molecules, accurately evaluating the conformational landscape is crucial, as the final calculated ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov
TD-DFT Calculations: For each low-energy conformer, the electronic transition energies and rotational strengths are calculated using TD-DFT. nih.gov A variety of functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets are available, and the choice can influence the accuracy of the predicted spectrum. nih.govrsc.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also critical for obtaining good agreement with experimental data measured in solution. nih.govresearchgate.net
Spectral Comparison: The calculated ECD spectra for both possible enantiomers (e.g., R and S) are generated by fitting the calculated rotational strengths to Gaussian or Lorentzian functions. The predicted spectrum that matches the experimental ECD spectrum allows for the unambiguous assignment of the absolute configuration of the chiral molecule. nih.gov
For a hypothetical chiral derivative of this compound, the naphthalene unit would give rise to characteristic π-π* transitions. The signs and magnitudes of the corresponding Cotton effects in the ECD spectrum would be determined by the spatial relationship between the naphthalene chromophore and the chiral center. The exciton (B1674681) chirality method could also be applicable if a second chromophore were present, where the sign of the exciton couplet in the ECD spectrum would directly correlate with the helical arrangement of the two chromophores. nih.gov
The table below outlines the key computational parameters that would be considered in a TD-DFT calculation for determining the absolute configuration of a chiral this compound derivative.
| Parameter | Description | Common Methods/Options | Importance |
| Conformational Search | Identifies stable 3D structures of the molecule. | Molecular Mechanics (MMFF), Semi-empirical (AM1), DFT | High |
| Geometry Optimization | Refines the geometry of each conformer to an energy minimum. | DFT (e.g., B3LYP/6-31G*) | High |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, CAM-B3LYP, ωB97X-D nih.govrsc.org | High |
| Basis Set | Describes the atomic orbitals used in the calculation. | Pople (e.g., 6-311++G**), Dunning (e.g., aug-cc-pVDZ) | Medium |
| Solvent Model | Accounts for the influence of the solvent on the molecule's properties. | IEFPCM, COSMO | High |
| Spectral Simulation | Generates a theoretical spectrum from calculated transitions. | Boltzmann averaging, Gaussian/Lorentzian broadening | High |
Ultimately, while this compound itself is achiral, the robust methodologies of computational ECD spectroscopy provide a clear and reliable pathway for determining the absolute configuration of any of its chiral analogues. The prominent 2-naphthylmethyl chromophore ensures that such derivatives would be excellent candidates for this type of analysis.
Future Prospects and Interdisciplinary Research Horizons for O 2 Naphthylmethyl Hydroxylamine
Innovations in Green Chemistry Approaches for Synthesis
The future synthesis of O-(2-Naphthylmethyl)hydroxylamine is expected to be heavily influenced by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. researchgate.net Current synthetic routes to hydroxylamines often involve multi-step processes that may use stoichiometric reagents and volatile organic solvents. Future innovations will likely focus on overcoming these limitations.
Key areas for green innovation include:
Use of Greener Solvents: A significant shift will be towards replacing traditional organic solvents with more environmentally benign alternatives. Aqueous solvent systems, such as the aqueous fluoroalcohol mixtures used in some organocatalytic hydroxylations, could be explored. rsc.org These systems can enhance reactivity and selectivity while minimizing environmental impact. rsc.org
Catalytic Routes: Moving from stoichiometric to catalytic methods is a cornerstone of green chemistry. researchgate.net For the synthesis of this compound, this would involve developing catalytic routes for the direct O-alkylation of hydroxylamine (B1172632) with 2-(chloromethyl)naphthalene (B1583795) or the catalytic reduction of a corresponding oxime.
Energy Efficiency: The adoption of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org Research has demonstrated that microwave-assisted synthesis can be an efficient method for producing various organic compounds, including those with heterocyclic structures. wikipedia.orgnih.gov
Renewable Feedstocks: While the direct synthesis from renewable sources may be a long-term goal, research into using bio-based starting materials for parts of the synthesis could emerge. rsc.orgnih.gov For instance, developing routes from plant-derived phenols or other aromatic compounds could be a future research direction. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, aqueous fluoroalcohols |
| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable, less toxic |
| Energy | Prolonged heating with conventional methods | Microwave-assisted heating, ambient temperature reactions |
| Waste | Higher waste generation (low atom economy) | Minimized waste (high atom economy), biodegradable byproducts |
| Feedstocks | Petroleum-based | Renewable resources, bio-based materials |
Development of New Catalytic Systems for Transformations
The development of novel catalytic systems is crucial for both the synthesis and the subsequent transformations of this compound. A primary route to O-substituted hydroxylamines is the catalytic reduction of oximes. acs.orgthieme-connect.comnih.gov This transformation, however, is challenging due to the risk of over-reduction, which cleaves the weak N-O bond to yield primary amines as side products. acs.orgnih.govmdpi.com
Future research in this area will likely focus on:
Homogeneous and Heterogeneous Catalysis: While platinum-based heterogeneous catalysts were among the first systems used, recent advancements have seen the rise of highly efficient homogeneous catalysts, including both transition-metal-based and metal-free organocatalysts, which have achieved high turnover numbers. acs.orgthieme-connect.comnih.gov Future work will aim to develop more robust, selective, and recyclable catalysts.
Chemoselective Reductants: The choice of reductant is critical. While hydrogen gas is common, exploring alternative reductants that offer greater chemoselectivity for the C=N bond of the oxime precursor over the N-O bond will be a key research area. acs.org
Catalytic Transformations of the Hydroxylamine Moiety: Beyond synthesis, new catalytic systems can be developed to transform the hydroxylamine group itself. For example, hydroxylamine can be involved in advanced oxidation processes (AOPs), where it can be oxidized to form reactive nitrogen species (RNS) like nitric oxide (•NO) and nitrogen dioxide (•NO2). mdpi.com Harnessing this reactivity through catalysis could open pathways to novel nitrogen-containing compounds derived from this compound.
Table 2: Catalyst Classes for Oxime to Hydroxylamine Reduction
| Catalyst Class | Examples | Advantages | Challenges |
|---|---|---|---|
| Heterogeneous | Platinum-based (e.g., PtO₂) | Cost-effective, easy separation and recovery | Often requires acidic additives, can lead to over-reduction |
| Homogeneous (Transition Metal) | Iridium, Rhodium complexes | High turnover, high selectivity | Complex ligands, potential for metal contamination in product |
| Homogeneous (Organocatalyst) | Tris(pentafluorophenyl)borane | Metal-free, avoids heavy metal toxicity | May require specific, sometimes costly, reductants |
Integration into Flow Chemistry and Automation Platforms
The integration of the synthesis of this compound into continuous flow and automated platforms represents a significant leap towards more efficient, safer, and reproducible chemical manufacturing. sigmaaldrich.comyoutube.comnih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. acs.orgthieme-connect.com
Key prospects in this domain include:
High-Throughput Experimentation: Automated platforms enable the rapid screening of numerous reaction conditions, accelerating the optimization of synthetic routes. youtube.comchemrxiv.org This is particularly useful for developing the novel catalytic systems mentioned previously.
Enhanced Safety and Scalability: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with highly reactive or unstable intermediates. acs.orgthieme-connect.com This also allows for easier and safer scaling of the production process. Research has already demonstrated the successful synthesis of hydroxylamines from alkyl halides in a continuous flow system, highlighting the feasibility of this approach. acs.orgthieme-connect.com
Exploration of New Chemical Biology Probes
The unique structure of this compound makes it a compelling candidate for the development of novel chemical probes to investigate biological systems. eubopen.org Both the hydroxylamine and the naphthalene (B1677914) components have been successfully utilized in the design of such tools.
Probing Post-Translational Modifications: The hydroxylamine moiety can react with specific functional groups in biological systems. For instance, hydroxylamine-based probes have been developed to profile S-acylated fatty acids on proteins, a key post-translational modification. acs.orgrsc.org The naphthyl group can serve as a reporter or a binding element.
Fluorescent Probes: The naphthalene ring is inherently fluorescent, a property that can be exploited for developing "turn-on" or "turn-off" fluorescent probes. mdpi.com For example, 2-naphthoic acid derivatives have been used to create highly potent and selective fluorescent antagonists for the P2Y14 receptor, demonstrating the utility of the naphthalene scaffold in probe design. mdpi.com this compound could be engineered into probes where binding to a biological target modulates its fluorescent properties.
Metabolite Profiling: Simple hydroxylamine has been used to capture and identify reactive electrophilic intermediates in metabolic pathways. By functionalizing the probe, for example with the naphthylmethyl group, it may be possible to enhance detection sensitivity or target specific cellular compartments.
Table 3: Potential Applications as a Chemical Biology Probe
| Probe Type | Target | Potential Mechanism |
|---|---|---|
| Enzyme Inhibitor | Heme-containing enzymes (e.g., IDO1) | The hydroxylamine can coordinate to the heme iron, acting as a mimic of a reaction intermediate. nih.gov |
| Protein Modification Probe | S-acylated proteins | The hydroxylamine group can cleave thioester bonds, allowing for the detection and quantification of fatty acylation. acs.orgrsc.org |
| Receptor Ligand | G protein-coupled receptors (GPCRs) | The naphthalene moiety can act as a pharmacophore, binding to specific receptors like the P2Y14R. mdpi.com |
| Metabolite Detection | Electrophilic metabolites (e.g., CoA esters) | The nucleophilic hydroxylamine can react with and "trap" transient metabolites for detection. |
Advanced Materials Science Applications
The incorporation of this compound into polymers could lead to advanced materials with novel properties and functionalities. Both the naphthalene group and the hydroxylamine functionality can impart specific characteristics to a polymer backbone.
Naphthalene-Containing Polymers: Naphthalene is a rigid aromatic moiety that can be incorporated into polymers to enhance their thermal stability, porosity, and mechanical properties. researchgate.netnih.gov Naphthalene-based polymers have been investigated for applications such as:
Gas Adsorption: Creating porous polymer networks for the capture of CO2. nih.gov
Catalytic Supports: Serving as a stable framework for supporting catalytic nanoparticles. mdpi.com
High-Temperature Resins: Forming polymers with high glass transition temperatures and thermal-oxidative stability. researchgate.net
Hydroxylamine-Functionalized Polymers: The hydroxylamine group can be used to create functional materials. Poly(β-hydroxyl amine)s, for example, have been used to develop supramolecular elastomers with tunable mechanical properties and excellent self-healing capabilities. mdpi.com The hydroxylamine can participate in dynamic cross-linking through hydrogen bonding or act as a site for post-polymerization modification. mdpi.comresearchgate.net
By combining these two features, polymers incorporating this compound could be designed as smart materials that respond to stimuli, self-healing materials with enhanced thermal stability, or functional porous materials for selective adsorption or catalysis.
Q & A
Q. What role does steric hindrance from the naphthyl group play in regioselective reactions?
- Methodological Answer : Use X-ray crystallography or NOESY NMR to analyze steric effects. Compare regioselectivity in alkylation reactions with bulkier substrates (e.g., tert-butyl vs. methyl esters). The naphthyl group may favor ortho-substitution in electrophilic aromatic reactions due to steric shielding of the para position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
